molecular formula C14H9Cl2NO3 B11949048 2-[(2,6-Dichloroanilino)carbonyl]benzoic acid CAS No. 19368-23-1

2-[(2,6-Dichloroanilino)carbonyl]benzoic acid

Cat. No.: B11949048
CAS No.: 19368-23-1
M. Wt: 310.1 g/mol
InChI Key: VCYXOMIOBKENPQ-UHFFFAOYSA-N
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Description

2-[(2,6-Dichloroanilino)carbonyl]benzoic acid is a chemical compound with the molecular formula C14H9Cl2NO3 and a molecular weight of 310.139 g/mol It is known for its unique structure, which includes a benzoic acid moiety linked to a dichloroaniline group through a carbonyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2,6-Dichloroanilino)carbonyl]benzoic acid typically involves the reaction of 2,6-dichloroaniline with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 2-[(2,6-Dichloroanilino)carbonyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

    Substitution: The dichloroaniline moiety can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-[(2,6-Dichloroanilino)carbonyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichloroanilino)carbonyl]benzoic acid involves its interaction with molecular targets through its functional groups. The carbonyl and dichloroaniline moieties play a crucial role in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

  • 2-[(3,4-Dichloroanilino)carbonyl]benzoic acid
  • 2-[(2,5-Dichloroanilino)carbonyl]benzoic acid
  • 2-[(2,4-Dichloroanilino)carbonyl]benzoic acid

Comparison: Compared to its analogs, 2-[(2,6-Dichloroanilino)carbonyl]benzoic acid is unique due to the specific positioning of the chlorine atoms on the aniline ring. This positioning influences its chemical reactivity and interaction with other molecules, making it distinct in terms of its applications and effectiveness .

Properties

CAS No.

19368-23-1

Molecular Formula

C14H9Cl2NO3

Molecular Weight

310.1 g/mol

IUPAC Name

2-[(2,6-dichlorophenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C14H9Cl2NO3/c15-10-6-3-7-11(16)12(10)17-13(18)8-4-1-2-5-9(8)14(19)20/h1-7H,(H,17,18)(H,19,20)

InChI Key

VCYXOMIOBKENPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)O

Origin of Product

United States

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